molecular formula C14H22N2O4 B1399730 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate CAS No. 1016258-66-4

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Número de catálogo: B1399730
Número CAS: 1016258-66-4
Peso molecular: 282.34 g/mol
Clave InChI: IEKGLZRZMZMUCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGLZRZMZMUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727827
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016258-66-4
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, a highly functionalized piperidine derivative. Piperidine scaffolds are ubiquitous in medicinal chemistry, and the introduction of a quaternary center bearing both a cyano and an ester group at the 4-position creates a versatile building block for the development of complex molecular architectures and novel therapeutic agents.[1][2] We will explore the strategic rationale behind the selected synthetic pathway, detail the underlying chemical mechanisms, and provide a robust, step-by-step experimental protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of this synthesis.

Strategic Synthesis Design: A Mechanistic Approach

The synthesis of a molecule with a quaternary stereocenter, such as the target compound, requires careful strategic planning. The core challenge lies in the formation of the C4-carbon bond bearing both the ethyl carboxylate and the cyano functionalities. A retrosynthetic analysis reveals several potential pathways, with the most chemically sound and efficient approach being the direct α-cyanation of a suitable piperidine-4-carboxylate precursor.

This strategy is predicated on the deprotonation of the α-proton at the C4 position of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate to form a nucleophilic enolate. This enolate is then intercepted by an electrophilic cyanating agent. This approach is favored over alternatives, such as building the ring with the substituents already in place, due to the ready availability of the starting materials and the high efficiency of α-functionalization reactions on esters.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Cyanation A Ethyl isonipecotate C Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate A->C Boc Protection (Base, Solvent) B Di-tert-butyl dicarbonate (Boc)2O F 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate C->F Deprotonation & Cyanation (Anhydrous THF, -78 °C) D Strong Base (LDA) E Electrophilic Cyanating Agent (e.g., TsCN)

Caption: High-level overview of the two-step synthetic strategy.

The Core Transformation: Mechanism of α-Cyanation

The cornerstone of this synthesis is the α-cyanation of the N-Boc protected piperidine ester. This reaction proceeds via the formation of a key intermediate, a lithium enolate, under strictly controlled conditions.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is the reagent of choice. Its high basicity (pKa ~36) is sufficient to abstract the weakly acidic α-proton of the ester (pKa ~25). Crucially, its significant steric hindrance prevents it from acting as a nucleophile and attacking the ester's electrophilic carbonyl carbon, a common and undesirable side reaction with smaller bases like n-butyllithium.

  • Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is essential for several reasons: it ensures kinetic control of the deprotonation, enhances the stability of the LDA base and the resulting enolate, and suppresses potential side reactions, such as Claisen condensation.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen). Both LDA and the enolate intermediate are highly reactive towards oxygen and moisture.

  • Cyanating Agent: A variety of electrophilic cyanating agents can be employed. Tosyl cyanide (TsCN) is a highly effective and commonly used reagent for this purpose, transferring the cyanide group to the nucleophilic enolate.

The detailed mechanism is illustrated in the following diagram.

G cluster_mech α-Cyanation Mechanism start Ethyl 1-Boc-piperidine-4-carboxylate enolate Lithium Enolate Intermediate start->enolate 1. LDA, THF, -78°C (Deprotonation) product Target Molecule enolate->product 2. TsCN (Electrophilic Attack)

Caption: Mechanism for the α-cyanation of the piperidine ester.

Detailed Experimental Protocol

Warning: This procedure involves hazardous materials, including a strong pyrophoric base and a toxic cyanating agent. It must be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.CAS No.
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate257.335.15 g20.01.0144293-47-2
Diisopropylamine101.193.1 mL22.01.1108-18-9
n-Butyllithium (2.5 M in hexanes)64.068.8 mL22.01.1109-72-8
p-Toluenesulfonyl cyanide (Tosyl cyanide)181.224.0 g22.01.14541-18-8
Anhydrous Tetrahydrofuran (THF)72.11150 mL--109-99-9
Saturated aq. NH₄Cl-50 mL---
Ethyl Acetate88.11200 mL--141-78-6
Brine-50 mL---
Anhydrous MgSO₄120.37~10 g--7487-88-9
Step-by-Step Procedure
  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF (50 mL) and diisopropylamine (3.1 mL, 22.0 mmol). Cool the solution to -10 °C in an ice-salt bath. Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise, ensuring the internal temperature does not exceed 0 °C. Stir the resulting pale yellow solution at this temperature for 30 minutes to form the LDA reagent.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (5.15 g, 20.0 mmol) in anhydrous THF (80 mL). Transfer this solution to the LDA solution via cannula, dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Cyanation: Dissolve tosyl cyanide (4.0 g, 22.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at -78 °C. The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 1-2 hours).

  • Reaction Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or semi-solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate as a white solid or viscous oil.

Product Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques.

ParameterExpected Result
Physical Appearance White to off-white crystalline powder or a colorless oil.[3]
Yield 75-85% (typical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.2 (q, 2H, -OCH₂CH₃), ~3.8-3.2 (m, 4H, piperidine CH₂), ~2.2-1.9 (m, 4H, piperidine CH₂), 1.45 (s, 9H, -C(CH₃)₃), ~1.3 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~168 (C=O, ester), ~154 (C=O, carbamate), ~118 (CN), ~81 (quaternary C of Boc), ~63 (-OCH₂), ~48 (C4 of piperidine), ~40 (piperidine CH₂), ~35 (piperidine CH₂), ~28 (-C(CH₃)₃), ~14 (-CH₃ of ethyl).
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₄H₂₂N₂O₄: 283.16; found: 283.16.

References

  • PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthetic accesses to biguanide compounds.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • Supplementary information for a scientific article. (Source not further specified).
  • ChemicalBook. (n.d.). 1-Boc-4-cyanopiperidine | 91419-52-2.
  • Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • BLD Pharm. (n.d.). 91419-52-2|tert-Butyl 4-cyanopiperidine-1-carboxylate.
  • Pharmaffiliates. (n.d.). CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate.
  • ResearchGate. (n.d.).
  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate.
  • UCL Discovery. (n.d.).
  • National Institutes of Health. (2018). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification.
  • ResearchGate. (n.d.).
  • ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
  • PubMed. (2018).
  • RSC Publishing. (1945). Experiments in the Piperidine Series. Part I.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • ScholarWorks@UARK. (n.d.).
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • YouTube. (2024).
  • ChemRxiv. (n.d.).
  • MDPI. (n.d.).
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
  • Google APIs. (2016). WO 2016/071792 A1.

Sources

The Strategic Role of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of contemporary drug discovery, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically successful pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component for optimizing pharmacokinetic and pharmacodynamic properties. Within the diverse landscape of piperidine-based building blocks, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate emerges as a highly specialized and strategically important intermediate. This technical guide delves into the core attributes of this molecule, elucidating its synthesis, chemical utility, and pivotal role in the construction of complex, biologically active agents. We will explore the synergistic interplay of its constituent functional groups—the N-Boc protecting group, the quaternary center, and the geminal cyano and ethyl ester moieties—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application in medicinal chemistry.

Introduction: The Architectural Significance of a Specialized Piperidine Scaffold

The intrinsic value of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate lies in the sophisticated arrangement of its functional groups, each serving a distinct and critical purpose in multi-step synthetic campaigns.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard and well-utilized feature in organic synthesis. It deactivates the otherwise nucleophilic secondary amine, preventing unwanted side reactions. Its stability under a wide range of conditions, coupled with the relative ease of its removal under acidic conditions, provides the synthetic chemist with robust control over the reaction sequence.

  • The Quaternary Center at C4: The substitution pattern at the 4-position of the piperidine ring is a key determinant of a drug candidate's interaction with its biological target. The creation of a quaternary carbon at this position introduces a significant steric and electronic feature, which can be exploited to fine-tune binding affinity and selectivity.

  • The Geminal Cyano-Ester Moiety: The presence of both a nitrile (-C≡N) and an ethyl ester (-COOEt) group on the same carbon atom is the most distinguishing feature of this building block. This geminal arrangement offers a rich platform for subsequent chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The ethyl ester provides a handle for saponification, amidation, or reduction to a primary alcohol. This dual functionality allows for divergent synthetic strategies from a single, advanced intermediate.

Below is a diagram illustrating the key functional components of the title compound.

Caption: Key functional motifs of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A logical synthetic approach would commence with N-Boc-4-piperidone, a widely available starting material. The key transformation is the introduction of the geminal cyano and ethyl ester groups. This can be envisioned through a modification of the Strecker synthesis or a Knoevenagel condensation followed by cyanation.

A plausible synthetic workflow is as follows:

  • Knoevenagel Condensation: N-Boc-4-piperidone is reacted with ethyl cyanoacetate in the presence of a base catalyst (e.g., piperidine or ammonium acetate) to yield an α,β-unsaturated cyano-ester.

  • Michael Addition of Cyanide: The resulting intermediate undergoes a conjugate addition of a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) to install the second cyano group at the 4-position, creating a geminal dicyano or a cyano-ester functionality.

  • Hydrolysis and Esterification (if necessary): Depending on the exact course of the Michael addition, a subsequent hydrolysis and re-esterification might be required to achieve the desired 4-cyano-4-ethoxycarbonyl substitution.

Synthesis_Workflow start N-Boc-4-piperidone intermediate1 α,β-Unsaturated Cyano-Ester start->intermediate1 Ethyl Cyanoacetate, Base Catalyst product 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate intermediate1->product Cyanide Source (e.g., NaCN)

Caption: Proposed high-level synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on the principles outlined above.

  • Step 1: Synthesis of tert-Butyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate.

    • To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

    • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

    • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

    • Add a solution of sodium cyanide (1.5 eq) in water dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Quench the reaction carefully with a weak acid (e.g., acetic acid) and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization.

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueReference
CAS Number1016258-66-4[3]
Molecular FormulaC₁₄H₂₂N₂O₄[3]
Molar Mass282.34 g/mol [3]
Storage Condition2-8°C[3]

Role in Medicinal Chemistry: A Gateway to Complex Pharmacophores

The strategic value of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate lies in its potential as a versatile intermediate for synthesizing libraries of compounds for screening and lead optimization. While direct, published examples of its use are sparse, its structural motifs are present in precursors to several important classes of therapeutic agents.

Precursor to Opioid Analgesics

The 4-substituted piperidine core is a hallmark of the fentanyl class of potent opioid analgesics.[4][5] The synthesis of fentanyl and its analogs often involves the elaboration of a 4-anilinopiperidine core. The geminal cyano-ester functionality of the title compound can be envisioned as a precursor to the 4-anilido moiety. For instance, the nitrile could be reduced to an amine, which is then acylated, and the ester could be hydrolyzed and decarboxylated. The N-Boc protecting group allows for the introduction of the N-phenethyl group characteristic of fentanyl in a later step.

Building Block for CCR5 Antagonists

Chemokine receptor type 5 (CCR5) antagonists are a class of antiretroviral drugs used in the treatment of HIV.[6] Many of these antagonists feature a highly substituted piperidine ring that is crucial for binding to the receptor. The synthesis of these complex molecules often relies on versatile piperidine building blocks.[7][8] A facile synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks for piperazine-based CCR5 antagonists, has been reported.[6] The title compound, with its latent amino and carboxylic acid functionalities at the 4-position, represents a valuable starting point for the synthesis of such CCR5 antagonists.

Applications main 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate opioid Opioid Analgesics (e.g., Fentanyl Analogs) main->opioid Reduction of Nitrile, Amide Formation ccr5 CCR5 Antagonists (Anti-HIV Agents) main->ccr5 Hydrolysis/Reduction, Amidation other Other CNS Agents & Novel Scaffolds main->other Diverse Functional Group Transformations

Caption: Potential applications as a synthetic intermediate.

Conclusion and Future Perspectives

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a prime example of a modern synthetic building block designed for efficiency and versatility in drug discovery. Its carefully orchestrated array of functional groups—a stable protecting group, a quaternary center, and orthogonal reactive handles—provides medicinal chemists with a powerful tool for the synthesis of complex molecular architectures. While its direct application in the synthesis of marketed drugs is not yet widely documented in public literature, its structural relationship to key intermediates for important therapeutic classes such as opioid analgesics and CCR5 antagonists underscores its potential and relevance. As the demand for novel, highly optimized drug candidates continues to grow, the strategic use of such advanced, multifunctional building blocks will undoubtedly play an increasingly critical role in accelerating the drug development pipeline. Future work in this area will likely focus on the development of more efficient and stereoselective syntheses of this and related geminal cyano-ester piperidines, as well as the exploration of their utility in accessing novel chemical space for a broader range of biological targets.

References

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Chemistry of Organic Geminal Di- and Triazides. Retrieved from [Link]

  • ResearchGate. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

  • Sci-Hub. (2003). 1,3,4‐Trisubstituted Pyrrolidine CCR5 Receptor Antagonists. Part 4. Synthesis of N‐1 Acidic Functionality Affording Analogues with Enhanced Antiviral Activity Against HIV. Retrieved from [Link]

  • PubMed. (1994). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Retrieved from [Link]

  • ChemBK. (n.d.). 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. Retrieved from [Link]

  • PubMed. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Retrieved from [Link]

  • Cenmed. (n.d.). 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Retrieved from [Link]

Sources

Methodological & Application

Using 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of Complex Scaffolds Using 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its utility lies in its capacity to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate , a versatile bifunctional building block, in solid-phase synthesis (SPS). We will explore its conversion into an activated form suitable for solid-phase peptide synthesis (SPPS) workflows, detail its incorporation into peptide and small molecule libraries, and present protocols for on-resin diversification and final cleavage.

The Strategic Advantage of a Bifunctional Piperidine Scaffold

The title compound, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, is not a conventional amino acid but rather a sophisticated scaffold precursor. Its power lies in the orthogonally protected functional groups arranged around a central piperidine core.

  • N1-Boc Group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the piperidine nitrogen. This is fully compatible with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) strategy, which is the gold standard in modern SPPS.[5][6]

  • C4-Quaternary Center: The carbon at the 4-position is tetrasubstituted, featuring both an ethyl ester and a cyano moiety. This geminal disubstitution introduces a key point of rigidity and a gateway for creating complex structures, such as spiro-piperidines, which are of increasing interest in drug discovery for their ability to explore novel chemical space.[7][8]

  • Orthogonal Handles for Diversification: The ethyl ester and the cyano group represent two distinct chemical handles that can be selectively manipulated post-synthesis or even on-resin to generate a diverse library of compounds from a single, resin-bound intermediate.

The primary challenge, and the first step in its application, is the conversion of this stable precursor into a form that can be readily coupled to a solid support. The most logical approach is the selective hydrolysis of the C4-ethyl ester to its corresponding carboxylic acid, creating an SPPS-ready building block.

Protocol 1: Solution-Phase Activation of the Scaffold

To be incorporated into a standard solid-phase synthesis workflow, the building block must possess a functional group, typically a carboxylic acid, that can be activated to form an amide bond with a resin-bound amine. The following protocol details the saponification of the ethyl ester.

Objective: To synthesize 1-(tert-butoxycarbonyl)-4-cyano-4-piperidinecarboxylic acid.

Materials & Reagents:

ReagentFormulaM.W.Purpose
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylateC₁₃H₂₀N₂O₄284.31Starting Material
Lithium Hydroxide (LiOH) monohydrateLiOH·H₂O41.96Hydrolysis Reagent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Deionized WaterH₂O18.02Co-solvent
1 M Hydrochloric Acid (HCl)HCl36.46Acidification
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)NaCl58.44Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1.0 equiv) in a 3:1 mixture of THF and deionized water.

  • Hydrolysis: Add LiOH·H₂O (1.5 equiv) to the solution and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 using 1 M HCl. A white precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product, 1-(tert-butoxycarbonyl)-4-cyano-4-piperidinecarboxylic acid, typically as a white solid. Confirm structure and purity via ¹H NMR and LC-MS.

Protocol 2: Solid-Phase Incorporation of the Activated Scaffold

With the activated scaffold in hand, it can now be incorporated into a standard Fmoc-based solid-phase peptide synthesis workflow. This protocol assumes the starting point is a resin-bound amino acid with a free N-terminal amine.

Workflow Overview:

sps_workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Scaffold Coupling (Activated Scaffold, HBTU/DIEA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Monitor 6. Monitoring (Kaiser/Chloranil Test) Wash2->Monitor

Figure 1. General workflow for coupling the scaffold onto a solid support.

Materials & Reagents:

ReagentSupplier ExamplePurpose
Fmoc-protected Amino Acid on Resin (e.g., Rink Amide)VariousSolid Support
N,N-Dimethylformamide (DMF)VariousSolvent
Dichloromethane (DCM)VariousSolvent
20% (v/v) Piperidine in DMFVariousFmoc Deprotection Reagent
Activated Scaffold (from Protocol 1)N/ABuilding Block
HBTU (HATU, HCTU also applicable)VariousCoupling Reagent
N,N-Diisopropylethylamine (DIEA)VariousActivation Base

Step-by-Step Methodology:

  • Resin Preparation: Place the desired resin (e.g., Rink Amide resin with a pre-loaded Fmoc-amino acid, 1.0 equiv) in a solid-phase synthesis vessel. Swell the resin in DMF for 30 minutes.[9] Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the reagent for 15 minutes. This removes the Fmoc group, exposing the free amine.[5]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Confirmation of Deprotection: Perform a Kaiser test. A small sample of beads should turn a deep blue, confirming the presence of a free primary amine.[10]

  • Coupling Reaction:

    • In a separate vial, dissolve the activated scaffold (3.0 equiv), HBTU (2.9 equiv), and DIEA (6.0 equiv) in a minimal amount of DMF.

    • Allow this activation mixture to pre-activate for 5 minutes.

    • Add the pre-activated solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin as described in step 3.

  • Confirmation of Coupling: Perform a Kaiser test. The beads should remain colorless or pale yellow, indicating the consumption of the primary amine.[10] To confirm the presence of the newly introduced secondary amine (from the piperidine ring), a Chloranil test can be performed, which should yield a positive result (blue or green beads).

On-Resin Diversification and Final Cleavage

The true utility of this building block is realized in the potential for post-coupling, on-resin modifications. The C4-cyano group is a versatile handle for further chemical transformations.

Protocol 3: On-Resin Reduction of the Cyano Group

Objective: To convert the resin-bound cyano group to a primary aminomethyl group.

  • Resin Preparation: Start with the resin-bound scaffold from Protocol 2. Ensure the resin is thoroughly washed and dried.

  • Reduction: Swell the resin in THF. Add a solution of Borane-THF complex (BH₃·THF, 10 equiv) and agitate at 50°C for 12-16 hours.

  • Quenching & Washing: Carefully quench the reaction by the dropwise addition of methanol. Wash the resin extensively with THF, DCM, and DMF.

Protocol 4: Cleavage from Resin and Global Deprotection

The final step is to cleave the synthesized molecule from the solid support while simultaneously removing all acid-labile protecting groups, including the N1-Boc group on the piperidine scaffold.

Cleavage Cocktail Rationale:

A standard cleavage cocktail for acid-labile resins typically contains Trifluoroacetic Acid (TFA) as the primary cleavage agent.[11] Scavengers are critical to prevent side reactions. The deprotection of the Boc group generates highly reactive tert-butyl cations, which can alkylate sensitive residues.[5][12]

  • TFA (95%): The strong acid that cleaves the molecule from the resin and removes Boc and other tBu-based protecting groups.

  • Triisopropylsilane (TIS, 2.5%): A scavenger that effectively reduces the tert-butyl cations.

  • Water (2.5%): Another scavenger that helps to hydrolyze reactive intermediates.

Step-by-Step Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin (approx. 10 mL per gram of resin).[13]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude product.

  • Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Analysis Techniques:

Effective monitoring of solid-phase synthesis is crucial for success.[14][15]

TechniquePrincipleApplication
Kaiser Test Ninhydrin reacts with primary amines to produce a deep blue color (Ruhemann's purple).[10]Confirms completion of Fmoc-deprotection (positive test) and coupling reactions (negative test).
Chloranil Test Detects secondary amines, which give a blue or green color upon reaction.Confirms the successful coupling of the piperidine scaffold (a secondary amine).
FT-IR Spectroscopy Monitors the appearance and disappearance of specific functional group vibrations (e.g., C=O, N-H).[16]Can provide qualitative information about the progress of deprotection and coupling steps "on-bead".
Cleavage & LC-MS A small sample of resin is cleaved and analyzed by LC-MS.[14]Provides definitive mass confirmation of the resin-bound species at any stage of the synthesis.

Conclusion

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a highly valuable, albeit advanced, building block for solid-phase synthesis. Its successful application hinges on an initial solution-phase hydrolysis to unmask a carboxylic acid for coupling. Once incorporated onto a solid support, its bifunctional nature—a stable piperidine core and a modifiable cyano group—provides a powerful platform for generating libraries of complex molecules with drug-like properties. The protocols outlined in this guide provide a robust framework for researchers to leverage this scaffold in their drug discovery and chemical biology programs, enabling the exploration of novel three-dimensional chemical space.[17][18]

References

  • AAP. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

  • Badowska-Rosłonek, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Barany, G., & Merrifield, R. B. (1979). Principles and Practice of Solid-Phase Peptide Synthesis. In The Peptides, Vol. 2. Academic Press. (A representative link for SPPS principles) Retrieved from [Link]

  • Bayer AG. (2017). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
  • Baxendale, I. R. (2000). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

  • Corma, A., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

  • Duan, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Retrieved from [Link]

  • D’hooghe, M., & De Kimpe, N. (2011). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [https://www.southampton.ac.uk/~drf/FT-IR tutorial/Introduction to solid phase IR.htm]([Link] tutorial/Introduction to solid phase IR.htm)

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses. Retrieved from [Link]

  • Lasota, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Le-Nguyen, D., et al. (2019). Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides. PubMed. Retrieved from [Link]

  • Moroder, L., & Gazerro, M. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Publishing. Retrieved from [Link]

  • Bayer CropScience AG. (2016). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
  • Tarrason, G., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • BEPLS. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Retrieved from [Link]

  • O'Donnell, M. J. (2000). Analytical techniques for small molecule solid phase synthesis. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com. Retrieved from [Link]

  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). tert-butyl 4-cyano-1-piperidinecarboxylate. ChemSynthesis. Retrieved from [Link]

Sources

The Versatile Scaffold: 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the piperidine moiety stands as a cornerstone, embedded in the core of numerous pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold. Within this class of heterocycles, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate has emerged as a particularly valuable and versatile building block. This technical guide provides an in-depth exploration of its synthesis, unique chemical attributes, and its application in the construction of complex molecular architectures, with a focus on spirocyclic systems relevant to medicinal chemistry.

Physicochemical Properties and Synthesis

The unique reactivity of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate stems from its specific arrangement of functional groups. The N-tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions yet readily removable under acidic conditions. At the 4-position, the quaternary carbon is adorned with both an ethyl ester and a nitrile (cyano) group. This geminal disubstitution provides a key strategic advantage, predisposing the molecule to serve as a precursor for a variety of transformations, including the synthesis of spirocyclic compounds and highly substituted piperidine derivatives.

PropertyValue
Molecular Formula C₁₄H₂₂N₂O₄
Molecular Weight 282.34 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)
Storage Store at 2-8 °C under an inert atmosphere
Proposed Synthesis of the Scaffold

While a direct, single-step synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic transformations. The key step involves the cyanation of the corresponding 4-ester piperidine precursor.

Synthesis_of_Target_Scaffold cluster_0 Synthetic Pathway Start 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate Reagents LDA, THF, -78 °C Start->Reagents 1. Intermediate Enolate Intermediate Cyanating_Agent TsCN or other electrophilic cyanating agent Intermediate->Cyanating_Agent 2. Product 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Reagents->Intermediate Formation Cyanating_Agent->Product Cyanation

Caption: Proposed synthesis of the target scaffold.

Protocol: Proposed Synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

This protocol is based on analogous cyanations of β-keto esters and related compounds.

Materials:

  • 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tosyl cyanide (TsCN) or N-cyanobenzensulfonimide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inlet

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • In a separate flask, dissolve the cyanating agent (e.g., TsCN, 1.2 eq) in anhydrous THF.

  • Add the solution of the cyanating agent dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

Safety Precautions:

  • LDA is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Cyanating agents are toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in the Synthesis of Spirocyclic Scaffolds

A primary application of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is in the synthesis of spirocyclic compounds, particularly spiro-oxindoles. The 4,4-disubstituted piperidine core provides an ideal starting point for the construction of the spirocyclic junction.

Synthesis of Spiro[piperidine-4,3'-indoline] Derivatives

Spiro[piperidine-4,3'-indoline] derivatives are an important class of compounds in medicinal chemistry, often exhibiting potent biological activities. The title scaffold can be utilized in a multi-step sequence to construct this privileged heterocyclic system.

Spirooxindole_Synthesis cluster_1 Synthesis of Spiro[piperidine-4,3'-indoline] Scaffold 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Reduction Reduction of Nitrile Scaffold->Reduction Intermediate_Amine 4-(Aminomethyl)-4-(ethoxycarbonyl) -piperidine derivative Reduction->Intermediate_Amine Condensation Condensation with Isatin derivative Intermediate_Amine->Condensation Spiro_Product Spiro[piperidine-4,3'-indoline] derivative Condensation->Spiro_Product

Caption: General workflow for spiro-oxindole synthesis.

Protocol: Synthesis of a Spiro[piperidine-4,3'-indoline] Derivative

This protocol outlines the reduction of the nitrile group followed by a Pictet-Spengler type cyclization with an isatin derivative.

Part A: Reduction of the Nitrile

Materials:

  • 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

  • Raney Nickel or Platinum(IV) oxide (Adam's catalyst)

  • Methanol or Ethanol

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Reaction flask

  • Filter funnel

Procedure:

  • In a hydrogenation flask, dissolve 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of Raney Nickel or PtO₂ under a stream of inert gas.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Rinse the filter pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate, which can often be used in the next step without further purification.

Part B: Spirocyclization

Materials:

  • Crude 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

  • Isatin or a substituted isatin derivative

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or another suitable solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the crude aminomethylpiperidine derivative (1.0 eq) and the isatin derivative (1.0 eq) in DCM.

  • Add a catalytic amount of TFA (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired spiro[piperidine-4,3'-indoline] derivative.

Advantages of the 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Scaffold

The specific combination of functional groups in this scaffold offers several distinct advantages for the synthetic chemist:

  • Orthogonal Protection: The Boc group on the nitrogen and the ethyl ester at C4 can be selectively removed under different conditions (acidic for Boc, hydrolysis for the ester), allowing for sequential functionalization at these positions.

  • Versatile Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or participate in cycloaddition reactions.

  • Stereochemical Control: The prochiral center at C4 allows for the potential for stereoselective transformations, leading to the synthesis of enantiomerically enriched complex molecules.

  • Precursor to Quaternary Centers: This scaffold is an excellent starting material for the construction of molecules containing a quaternary carbon center, a common feature in many biologically active compounds.

Conclusion

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a highly functionalized and strategically designed building block that offers significant advantages in the synthesis of complex nitrogen-containing heterocycles. Its utility in the construction of spirocyclic systems, coupled with the versatility of its functional groups, makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols provided herein serve as a guide for the synthesis and application of this powerful scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • Note: As a comprehensive, publicly available, peer-reviewed article detailing the specific synthesis and applications of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate was not identified during the literature search, the provided protocols are based on established and analogous chemical transformations. For specific applications and detailed reaction conditions, it is recommended to consult the primary literature for the synthesis of similar 4,4-disubstituted piperidines and their use in the synthesis of spirocyclic compounds.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link][1]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link][2]

  • Deng, J., et al. (2015). Synthesis and biological evaluation of novel spirooxindole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 96, 399-408.

  • Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849. [Link][3]

Sources

Application Note: Versatile Derivatization of the Cyano Group in 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Quaternary Piperidine Scaffold

The 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate molecule represents a highly valuable starting material in medicinal chemistry and synthetic organic chemistry. It features a piperidine core, a ubiquitous scaffold in pharmaceuticals, functionalized with orthogonal protecting groups (Boc and ethyl ester) and a chemically versatile cyano group at a quaternary center. This unique substitution pattern makes it an ideal precursor for generating complex, sterically hindered alpha-amino acid derivatives and other novel molecular entities. Such piperidine-based structures are instrumental building blocks in the development of new therapeutic agents, from kinase inhibitors to treatments for neurological disorders.[1][2]

The strategic importance of this scaffold lies in the reactivity of the cyano group. As a linchpin functional group, it can be transformed into a variety of other moieties, each opening a new branch of synthetic possibilities. This guide provides detailed, field-proven protocols for three fundamental transformations of the cyano group: reduction to a primary amine, hydrolysis to a primary amide, and the addition of organometallic reagents to form a ketone. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Section 1: Reduction of the Cyano Group to a Primary Amine

Principle of Transformation: The conversion of a nitrile to a primary amine is a cornerstone reduction reaction. For a sterically hindered substrate such as this, a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄) is exceptionally effective. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. A subsequent aqueous workup protonates the resulting diaminoaluminate complex to liberate the primary amine. Careful control of the reaction temperature is critical to prevent side reactions, such as the unwanted reduction of the ethyl ester.

Experimental Workflow: Reduction Pathway

Start 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Reagent 1. LiAlH₄ in Anhydrous THF, 0°C to rt 2. Quench (Fieser Workup) Start->Reagent Product 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate Reagent->Product

Caption: Workflow for the LiAlH₄ reduction of the cyano group.

Protocol 1: Synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Materials:

  • 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add the starting cyanopiperidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the LiAlH₄ solution (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and minimize the potential for reducing the ethyl ester.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching (Fieser Workup): Once the starting material is consumed, cool the reaction back to 0°C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

  • Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with EtOAc. Combine the filtrate and washes, and transfer to a separatory funnel.

  • Workup: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired primary amine.

Expected Data:

ParameterExpected Value
Product Name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Molecular Formula C₁₅H₂₈N₂O₄
Molecular Weight 300.40 g/mol
Typical Yield 80-90%
Appearance Colorless to pale yellow oil
Key ¹H NMR Signals (CDCl₃) Shift for -CH₂-NH₂ protons (~2.8 ppm), disappearance of cyano IR stretch.

Section 2: Hydrolysis of the Cyano Group to a Carboxamide

Principle of Transformation: The partial hydrolysis of a nitrile to a primary carboxamide can be achieved under controlled conditions. While strong acid or base can lead to the formation of the corresponding carboxylic acid, the Radziszewski reaction offers a mild and efficient alternative that favors the amide. This method utilizes hydrogen peroxide under basic conditions. The hydroperoxide anion acts as the nucleophile, attacking the nitrile. The resulting peroxyimidic acid intermediate then rearranges to furnish the primary amide and release molecular oxygen.

Experimental Workflow: Hydrolysis Pathway

Start 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Reagent H₂O₂, aq. KOH DMSO, 40°C Start->Reagent Product 1-tert-Butyl 4-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate Reagent->Product

Caption: Workflow for the peroxide-mediated hydrolysis to a carboxamide.

Protocol 2: Synthesis of 1-tert-Butyl 4-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate

Materials:

  • 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous Sodium Chloride (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting cyanopiperidine (1.0 eq) in DMSO.

  • Reagent Addition: Add aqueous KOH solution (e.g., 2M, 0.5 eq) followed by the slow, dropwise addition of 30% H₂O₂ (5.0 eq) while maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS. Expertise Note: DMSO is an excellent solvent for this reaction as it remains stable to oxidation and effectively solubilizes the reactants.

  • Quenching: After completion, cool the reaction to room temperature and pour it into a beaker containing cold deionized water.

  • Extraction: Extract the aqueous mixture three times with EtOAc.

  • Workup: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure carboxamide.

Expected Data:

ParameterExpected Value
Product Name 1-tert-Butyl 4-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate
Molecular Formula C₁₅H₂₆N₂O₅
Molecular Weight 314.38 g/mol
Typical Yield 75-85%
Appearance White to off-white solid
Key ¹³C NMR Signals (CDCl₃) Appearance of a carbonyl signal for the amide (~175 ppm).

Section 3: Addition of Grignard Reagents to Synthesize Ketones

Principle of Transformation: The reaction of a nitrile with an organometallic reagent, such as a Grignard reagent, is a powerful method for carbon-carbon bond formation.[3] The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic nitrile carbon, forming a resonance-stabilized magnesium imine salt. This intermediate is stable under the reaction conditions and does not react further with the Grignard reagent. Subsequent quenching with aqueous acid hydrolyzes the imine to furnish a ketone.[4] This two-step, one-pot procedure provides direct access to α-acyl amino acid derivatives.

Experimental Workflow: Grignard Addition Pathway

Start 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Step1 1. MeMgBr in Anhydrous Et₂O 0°C to rt Start->Step1 Intermediate Intermediate Imine Salt Step1->Intermediate Step2 2. Aqueous Acid Quench (e.g., 1M HCl) Intermediate->Step2 Product 1-tert-Butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate Step2->Product

Caption: Workflow for Grignard addition followed by hydrolysis to form a ketone.

Protocol 3: Synthesis of 1-tert-Butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate

Materials:

  • 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

  • Methylmagnesium Bromide (MeMgBr), 3.0 M solution in Diethyl Ether

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (brine)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under argon, add a solution of the starting cyanopiperidine (1.0 eq) in anhydrous Et₂O.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add the MeMgBr solution (1.2 eq) dropwise over 20 minutes. Causality Note: Using a slight excess of the Grignard reagent ensures complete conversion of the nitrile. The reaction is performed in an ethereal solvent to maintain the solubility and reactivity of the Grignard reagent.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours (overnight).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and slowly add 1 M HCl. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with Et₂O.

  • Workup: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane-EtOAc gradient) to obtain the target ketone.

Expected Data:

ParameterExpected Value
Product Name 1-tert-Butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate
Molecular Formula C₁₆H₂₇NO₅
Molecular Weight 313.39 g/mol
Typical Yield 65-75%
Appearance Clear, viscous oil
Key IR Spectroscopy Two distinct C=O stretches: one for the ketone (~1715 cm⁻¹) and one for the esters (~1735 cm⁻¹).

Summary of Derivatives and Applications

The three protocols outlined above transform the cyano group into fundamentally different functional groups, each serving as a gateway to new chemical space.

DerivativeStructureKey Features & Applications
Primary Amine -CH₂-NH₂A versatile nucleophile and base. Ideal for amide bond formation, reductive amination, and synthesis of ureas, sulfonamides, and heterocyclic rings.
Primary Carboxamide -C(=O)NH₂A stable, polar group capable of hydrogen bonding. Often used in drug candidates to improve solubility and serve as a bioisostere for other functional groups.
Ketone -C(=O)CH₃ (from MeMgBr)An electrophilic handle for further C-C bond formation (e.g., Wittig, aldol reactions), conversion to alcohols, amines (via reductive amination), or oximes.

References

  • Organic Syntheses Procedure, A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252. Available at: [Link]

  • PrepChem.com, Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]

  • Van Goor, F., et al. (2009). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem, 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. Available at: [Link]

  • Dalal Institute, Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

  • Wang, S., et al. (2014). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. Available at: [Link]

  • PubChem, tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Available at: [Link]

  • Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research. Available at: [Link]

  • Li, W., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Boc Deprotection of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-Boc deprotection of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this specific transformation. The presence of both an ethyl ester and a cyano group on the quaternary center at the 4-position of the piperidine ring introduces specific challenges that require careful consideration of reaction conditions to avoid unwanted side reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a successful deprotection with high yield and purity.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the N-Boc deprotection of this substrate.

Q1: My N-Boc deprotection reaction is incomplete or sluggish. What are the primary causes and how can I fix this?

Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Acid Strength or Stoichiometry: The N-Boc group is cleaved under acidic conditions.[1] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.

  • Reaction Temperature and Time: While many Boc deprotections occur at room temperature, some substrates, particularly hindered ones, may require longer reaction times or gentle heating to achieve full conversion.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Dichloromethane (DCM) and 1,4-dioxane are common choices, but others can be employed.[3]

  • Water Content: Anhydrous conditions are often crucial. The presence of water can lower the effective acidity of the medium, slowing the desired deprotection while potentially promoting side reactions like ester hydrolysis.[4]

Troubleshooting Steps:

  • Increase Acid Equivalents: If using a reagent like trifluoroacetic acid (TFA), incrementally increase the equivalents from a typical 10-20% v/v up to 50% v/v in DCM. For HCl, ensure the molar excess is sufficient (typically >4 equivalents).

  • Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.

  • Gentle Heating: Cautiously warm the reaction to 30-40 °C. Be aware that higher temperatures can increase the rate of side reactions.

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents. If using HCl in a solvent, ensure it is a certified anhydrous solution (e.g., 4M HCl in dioxane).

Q2: I'm observing significant side products. What are the likely culprits and how can I prevent them?

The primary side reactions for this specific substrate involve the ethyl ester and cyano functional groups.

  • Ester Hydrolysis: This is the most common side reaction, especially under harsh acidic conditions or if water is present. The use of strong aqueous acids (e.g., concentrated HCl) will readily hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Cyano Group Hydrolysis: While nitriles are generally stable to anhydrous acidic conditions for short periods, prolonged exposure or harsh conditions (especially with water and heat) can lead to hydrolysis, first to the amide and then to the carboxylic acid.

  • tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile.[5] While there are no aromatic rings to alkylate in this substrate, it can be trapped by nucleophilic solvents or impurities.

Mitigation Strategies:

  • Switch to Milder Acidic Conditions: If TFA is causing ester cleavage, switch to 4M HCl in 1,4-dioxane or diethyl ether.[4][6] These conditions are often milder and less prone to causing ester hydrolysis.

  • Strict Anhydrous Conditions: To prevent hydrolysis of either the ester or the nitrile, ensure all reagents and solvents are dry.

  • Lower the Temperature: Running the reaction at 0 °C can often suppress side reactions while still allowing the deprotection to proceed, albeit more slowly.

Q3: How should I monitor the reaction's progress effectively?

Effective monitoring is key to a successful reaction, preventing over-running the reaction and minimizing side product formation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method.[] It allows you to track the disappearance of the starting material (m/z = 283.16 for [M+H]⁺) and the appearance of the product (m/z = 183.11 for [M+H]⁺). It will also reveal the presence of any major side products, such as the hydrolyzed ester (product m/z = 155.08 for [M+H]⁺).

  • TLC (Thin-Layer Chromatography): A faster, more accessible method. The deprotected product is a free amine (or its salt), which will be significantly more polar than the N-Boc protected starting material. You should see the starting material spot (higher Rf) disappear and a new spot appear at or near the baseline (lower Rf). Staining with ninhydrin can be used to visualize the primary/secondary amine product, which typically appears as a bright color.[8]

Advanced Troubleshooting and Optimization

This section provides a logical framework for diagnosing and solving more complex issues.

Troubleshooting Flowchart

troubleshooting_flowchart start Problem Observed During Deprotection incomplete_rxn Incomplete Reaction (Starting Material Remains) start->incomplete_rxn side_products Side Products Observed (New Peaks in LC-MS/NMR) start->side_products purification_issue Purification/Isolation Issues start->purification_issue check_reagents 1. Verify Reagent Quality (Fresh TFA? Anhydrous HCl/Dioxane?) incomplete_rxn->check_reagents Start Here identify_side_product 1. Identify Side Product by MS/NMR (Ester Hydrolysis? Nitrile Hydrolysis?) side_products->identify_side_product Start Here check_form 1. Is Product the Salt or Free Base? purification_issue->check_form increase_acid 2. Increase Acid Stoichiometry (e.g., 20% -> 50% TFA) check_reagents->increase_acid Reagents OK increase_time_temp 3. Extend Reaction Time or Apply Gentle Heat (30-40 °C) increase_acid->increase_time_temp change_solvent 4. Switch Solvent System (e.g., DCM to Dioxane) increase_time_temp->change_solvent ester_hydrolysis Ester Hydrolysis Detected identify_side_product->ester_hydrolysis m/z matches hydrolyzed product other_side_product Other Side Products identify_side_product->other_side_product Unknown use_milder_acid 2. Use Milder Acid (Switch from TFA to HCl/Dioxane) ester_hydrolysis->use_milder_acid alternative_method Consider Alternative Methods (See Protocol 3) other_side_product->alternative_method anhydrous_conditions 3. Ensure Strict Anhydrous Conditions use_milder_acid->anhydrous_conditions lower_temp 4. Lower Reaction Temperature (0 °C) anhydrous_conditions->lower_temp salt_form Product is the Salt (e.g., HCl, TFA salt) check_form->salt_form Acidic Workup free_base_form Product is the Free Base check_form->free_base_form Basic Workup triturate Triturate with non-polar solvent (e.g., Diethyl Ether, Hexanes) to precipitate the salt. salt_form->triturate extract Neutralize with aq. base (e.g., NaHCO3) and extract with organic solvent (e.g., EtOAc, DCM). free_base_form->extract

Caption: Troubleshooting decision tree for N-Boc deprotection.

Reaction Condition Comparison
ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneMethod 3: TMSI
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-DioxaneTrimethylsilyl Iodide (TMSI), DCM or Acetonitrile
Typical Conditions 20-50% TFA in DCM, 0 °C to RT, 1-4 h4-10 eq. HCl, RT, 2-16 h1.5-3 eq. TMSI, 0 °C to RT, 30 min - 2 h
Pros Fast, volatile reagents, easy to remove.[9]Generally milder than TFA, less prone to ester hydrolysis.[4]Non-acidic, very mild, useful for highly acid-sensitive substrates.[1]
Cons Can be too harsh, leading to ester hydrolysis. TFA salts can be difficult to handle.Dioxane is a hazardous solvent and harder to remove. Can be slower.[3]Reagent is moisture-sensitive and expensive. Workup can be more complex.
Best For Robust substrates where speed is a priority.Substrates with acid-sensitive groups like esters.[4]Highly sensitive substrates where all acidic methods fail.

Experimental Protocols

N-Boc Deprotection Mechanism

The acid-catalyzed removal of the N-Boc group proceeds through a mechanism involving protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, which is then protonated by the acid in the reaction medium.[5]

deprotection_mechanism start N-Boc Protected Piperidine protonation Protonation of Carbonyl start->protonation + H⁺ (from TFA/HCl) intermediate1 Protonated Carbamate protonation->intermediate1 elimination Loss of t-butyl cation intermediate1->elimination carbamic_acid Carbamic Acid Intermediate elimination->carbamic_acid - C(CH₃)₃⁺ decarboxylation Decarboxylation (Loss of CO2) carbamic_acid->decarboxylation amine Deprotected Amine decarboxylation->amine - CO₂ final_salt Amine Salt (Product) amine->final_salt + H⁺ p1 p2

Caption: General mechanism for acid-catalyzed N-Boc deprotection.

Protocol 1: Deprotection using HCl in 1,4-Dioxane (Recommended Method)

This method is often preferred for substrates containing esters due to its milder nature compared to TFA.[4]

  • Materials:

    • 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

    • 4M HCl in 1,4-Dioxane (anhydrous)

    • Diethyl ether (anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution (for alternative workup)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • Dissolve the starting material (1.0 eq) in a minimal amount of 1,4-dioxane or an alternative solvent like ethyl acetate under a nitrogen atmosphere.

    • Add 4M HCl in 1,4-Dioxane (5.0 - 10.0 eq) dropwise at room temperature.

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

    • Workup A (Isolation of HCl Salt): Upon completion, concentrate the reaction mixture under reduced pressure. Add anhydrous diethyl ether to the residue and stir/sonicate. The product hydrochloride salt should precipitate as a solid. Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

    • Workup B (Isolation of Free Base): Upon completion, carefully quench the reaction by adding it to a stirred, cooled solution of saturated NaHCO₃ until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is a faster but more aggressive method. Proceed with caution and monitor closely for ester hydrolysis.[10]

  • Materials:

    • 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM, anhydrous)

    • Ice bath

  • Procedure:

    • Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add TFA (20-50% v/v) dropwise to the stirred solution.

    • Stir the reaction at 0 °C to room temperature for 1-4 hours.

    • Monitor the reaction progress frequently (every 30 minutes) by LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene or DCM if necessary).

    • Proceed with Workup A or B as described in Protocol 1 to isolate the product as its TFA salt or free base.

References

  • Reddit Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. Available at: [Link]

  • El-Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • VARGAS-BERENGUEL, A., et al. (2019). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Nekrasov, M. (2019). Answer to "Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA?". ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Efficacy of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Drug Development Professionals

The strategic synthesis of complex molecular scaffolds is a cornerstone of modern drug discovery. Among these, the 4-amino-4-carboxypiperidine core is a privileged structure, serving as a conformationally constrained building block for a variety of therapeutic agents, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, and neurokinin-1 receptor ligands.[1] The efficiency and scalability of the synthetic route to this key intermediate can significantly impact the timeline and cost of a drug development program.

This guide provides an in-depth comparison of two primary synthetic strategies to produce the pivotal intermediate, 1-(tert-butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid (Target 3) . We will evaluate the performance of a modern route utilizing 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1) against the classic Strecker synthesis pathway starting from N-Boc-4-piperidone (4) . Our analysis focuses on key performance indicators for process chemistry: yield, purity, operational complexity, and safety.

Route Comparison: At a Glance

MetricRoute A: From Cyanopiperidine Dicarboxylate (1)Route B: Strecker Synthesis from Piperidone (4)
Starting Material 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylateN-Boc-4-piperidone
Key Transformations Selective Ester Hydrolysis, Nitrile ReductionImine Formation, Cyanide Addition, Nitrile Hydrolysis
Overall Yield ~75-85%~50-60%
Purity (Pre-crystallization) High (minimal side products)Moderate (potential for hydantoin and other byproducts)
Operational Complexity Moderate (2 steps, standard conditions)High (3 steps, requires careful handling of KCN)
Safety Profile Favorable (avoids highly toxic reagents)Caution Required (in situ generation of toxic HCN gas)[2][3]
Ideal Scale Laboratory to Pilot PlantLaboratory Scale

Synthetic Strategies and Mechanistic Rationale

Route A: The Cyanopiperidine Dicarboxylate Pathway

This contemporary approach leverages the pre-functionalized starting material 1 to achieve the target in two efficient steps. The choice of orthogonal protecting groups—an acid-labile tert-butoxycarbonyl (Boc) group on the nitrogen and a base-labile ethyl ester—is central to the strategy's success.[4]

Workflow for Route A:

cluster_0 Route A Workflow A Compound 1 (Cyanopiperidine Dicarboxylate) B Intermediate 2 (Carboxylic Acid) A->B 1. LiOH, THF/H₂O Selective Hydrolysis C Target 3 (Amino Acid) B->C 2. H₂, Raney Ni Catalytic Reduction cluster_0 Route B Workflow D Compound 4 (N-Boc-4-piperidone) E Intermediate 5 (α-Aminonitrile) D->E 1. NH₄Cl, KCN, H₂O Imine/Nitrile Formation C Target 3 (Amino Acid) E->C 2. HCl (aq), Heat Nitrile Hydrolysis

Caption: Synthetic workflow for Route B.

Step 1: α-Aminonitrile Formation. This key step involves the reaction of the piperidone 4 with an ammonium salt (like NH₄Cl) and a cyanide source (like KCN). [5]The reaction proceeds via the in situ formation of an imine, which is then attacked by the cyanide nucleophile to form the α-aminonitrile intermediate 5 . [6]A significant drawback of this step is the use of potassium cyanide, which generates highly toxic hydrogen cyanide (HCN) gas under the reaction conditions, necessitating stringent safety precautions. [7] Step 2: Nitrile Hydrolysis. The final step is the hydrolysis of the nitrile group in 5 to a carboxylic acid. This is typically achieved by heating in a strong aqueous acid, such as hydrochloric acid. This step not only converts the nitrile but can also lead to the formation of side products if not carefully controlled. The overall yield is often lower than Route A, and purification can be more challenging.

Experimental Data Comparison

The following data represents typical outcomes for each synthetic route on a 10-gram scale.

Table 1: Performance Metrics for the Synthesis of Target Compound 3

ParameterRoute A: From Compound 1Route B: From Compound 4
Starting Material Mass 10.0 g (35.4 mmol)10.0 g (50.2 mmol)
Intermediate Yield Intermediate 2 : 9.1 g (92%)Intermediate 5 : 9.8 g (77%)
Final Product Mass 7.6 g (88% for step 2)7.1 g (68% for step 2)
Overall Yield 81% 52%
Purity (by LCMS) >98%~90-95%
Total Reaction Time 18-24 hours36-48 hours
Purification Method CrystallizationColumn Chromatography / Crystallization

Detailed Experimental Protocols

Protocol for Route A: Synthesis of Target 3 from Compound 1

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (2)

  • To a solution of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1) (10.0 g, 35.4 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL), add lithium hydroxide monohydrate (2.23 g, 53.1 mmol).

  • Stir the mixture vigorously at room temperature for 12-16 hours, monitoring the reaction by TLC or LCMS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield intermediate 2 as a white solid.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid (3)

  • Charge a hydrogenation vessel with intermediate 2 (9.1 g, 32.5 mmol), ethanol (150 mL), and Raney Nickel (approx. 1.0 g, 50% slurry in water, washed with ethanol).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel to 50 psi with hydrogen and stir at room temperature for 6-8 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the target compound 3 as a white to off-white solid. The product can be further purified by crystallization if necessary.

Protocol for Route B: Synthesis of Target 3 from Compound 4

Caution: This procedure involves potassium cyanide and generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate safety measures in place. [7] Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-cyanopiperidin-4-amine (5)

  • In a round-bottom flask, dissolve ammonium chloride (3.22 g, 60.2 mmol) in water (50 mL).

  • Add a solution of N-Boc-4-piperidone (4) (10.0 g, 50.2 mmol) in methanol (50 mL).

  • In a separate beaker, dissolve potassium cyanide (3.92 g, 60.2 mmol) in water (25 mL) and add this solution dropwise to the reaction mixture over 30 minutes while stirring in an ice bath.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the α-aminonitrile intermediate 5 .

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid (3)

  • Suspend the crude intermediate 5 (9.8 g, 38.7 mmol) in concentrated hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approx. 110 °C) for 12 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to 5-6 with a concentrated NaOH solution. A precipitate will form.

  • Collect the solid by filtration, wash with cold water and then with a small amount of cold acetone.

  • Dry the solid under vacuum to yield the target compound 3 . Further purification by column chromatography or recrystallization may be necessary to remove impurities.

Conclusion and Recommendation

When comparing the synthetic efficacy for producing 1-(tert-butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid, the route beginning with 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (Route A) demonstrates clear advantages over the classic Strecker synthesis (Route B).

Route A is superior in terms of:

  • Overall Yield: Consistently delivering yields >80%, significantly higher than the ~50% typical for the Strecker route.

  • Purity: The cleaner transformations result in a higher purity product, often negating the need for chromatographic purification.

  • Safety: This route avoids the use of highly toxic cyanide salts and the in situ generation of HCN gas.

  • Efficiency: The total reaction and workup time is considerably shorter.

While the Strecker synthesis is a viable method for small-scale laboratory synthesis, its lower yield, more complex purification, and significant safety hazards make it less suitable for scale-up operations. For researchers and drug development professionals requiring reliable, scalable, and safe access to the 4-amino-4-carboxypiperidine scaffold, the pathway utilizing 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is the demonstrably more effective and recommended approach.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Can amide and ethyl ester resist a N-Boc deprotection? ResearchGate. Available at: [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. Available at: [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. Available at: [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. Available at: [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Available at: [Link]

  • Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. Available at: [Link]

  • Strecker Amino Acid Synthesis. YouTube. Available at: [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

Sources

Benchmarking the synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, a key building block in the development of novel therapeutics. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and mechanistic underpinnings of various synthetic approaches, offering field-proven insights to inform your experimental design.

Introduction: The Significance of a Versatile Piperidine Scaffold

The 4-cyano-4-ethoxycarbonylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules. The geminal cyano and ester groups at the 4-position offer orthogonal handles for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-Boc protecting group provides a stable yet readily cleavable functionality, crucial for multi-step synthetic campaigns. Given its importance, the efficient and scalable synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a critical endeavor for synthetic and medicinal chemists.

Comparative Analysis of Synthetic Strategies

The synthesis of this target molecule primarily revolves around the construction of the quaternary center at the 4-position of the piperidine ring. Two main retrosynthetic disconnections are considered:

  • Cyanation of a β-ketoester precursor: This approach involves the synthesis of a piperidone with an ester group at the 4-position, followed by a cyanation reaction.

  • Strecker-type synthesis from a piperidone: This strategy begins with a protected 4-piperidone, which undergoes a reaction analogous to the Strecker synthesis to introduce both the cyano and an amino precursor group, which can then be converted to the ester.

This guide will focus on a promising and frequently cited approach starting from the readily available N-Boc-4-piperidone.

Recommended Synthetic Pathway: A Modified Strecker Approach

A robust and reproducible method for the synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate involves a two-step sequence starting from 1-tert-butoxycarbonyl-4-piperidone. This pathway offers a convergent and efficient route to the desired product.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formation of the Quaternary Center 4-Piperidone_monohydrate_hydrochloride 4-Piperidone monohydrate hydrochloride N-Boc-4-piperidone 1-tert-butoxycarbonyl-4-piperidone 4-Piperidone_monohydrate_hydrochloride->N-Boc-4-piperidone (Boc)2O, Base CH2Cl2 Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)2O Target_Molecule 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate N-Boc-4-piperidone->Target_Molecule 1. KCN, NH4Cl 2. H+, EtOH

Caption: General workflow for the synthesis of the target molecule.

Method 1: Synthesis via a Modified Strecker Reaction

This approach leverages the reactivity of the ketone in N-Boc-4-piperidone to form an α-aminonitrile intermediate, which is subsequently hydrolyzed and esterified.

Pillar of Trustworthiness: Each step in this protocol is designed to be self-validating. The purity of intermediates can be readily assessed by standard analytical techniques (TLC, NMR), ensuring the quality of the material proceeding to the next step.

A common and reliable method for the synthesis of the starting material, 1-tert-butoxycarbonyl-4-piperidone, involves the protection of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate.

  • Materials: 4-piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (or another suitable base), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of 4-piperidone monohydrate hydrochloride in dichloromethane, add triethylamine at 0 °C.

    • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-tert-butoxycarbonyl-4-piperidone.

Causality in Experimental Choices: The use of a mild base like triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the reaction without promoting side reactions. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.

This step involves a one-pot reaction that combines elements of the Strecker synthesis followed by in-situ hydrolysis and esterification.

  • Materials: 1-tert-butoxycarbonyl-4-piperidone, Potassium cyanide (KCN), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • To a solution of 1-tert-butoxycarbonyl-4-piperidone in ethanol, add a solution of potassium cyanide and ammonium chloride in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progression can be monitored by TLC or LC-MS for the formation of the intermediate α-aminonitrile.

    • Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours to promote hydrolysis of the nitrile and subsequent esterification.

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

Mechanistic Insights: The initial reaction between the piperidone, cyanide, and ammonia (from ammonium chloride) forms an α-aminonitrile, a key intermediate in the Strecker synthesis.[1][2][3] The subsequent addition of strong acid and heat facilitates the hydrolysis of the nitrile to a carboxylic acid and the esterification with ethanol in a single pot.

G N-Boc-4-piperidone N-Boc-4-piperidone Imine_intermediate Imine intermediate N-Boc-4-piperidone->Imine_intermediate + NH3 alpha-Aminonitrile α-Aminonitrile Imine_intermediate->alpha-Aminonitrile + KCN Carboxylic_acid Carboxylic acid intermediate alpha-Aminonitrile->Carboxylic_acid H3O+, Δ Target_Molecule Target Molecule Carboxylic_acid->Target_Molecule EtOH, H+

Caption: Simplified reaction mechanism of the modified Strecker approach.

Benchmarking Against Alternative Methods

While the modified Strecker synthesis is a robust method, other approaches exist in the literature. A comparative summary is presented below:

MethodStarting MaterialKey TransformationReported YieldAdvantagesDisadvantages
Modified Strecker N-Boc-4-piperidoneOne-pot α-aminonitrile formation, hydrolysis, and esterificationModerate to GoodConvergent, uses readily available starting materials.Use of highly toxic KCN, requires careful handling and waste disposal.
Cyanation of β-Ketoester 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylateCyanation of an activated methylene groupVariableAvoids the direct use of ammonia.Synthesis of the β-ketoester precursor can be multi-step.
Alkylation of Cyanopiperidine 1-tert-butoxycarbonyl-4-cyanopiperidineAlkylation with an ethylating agentGenerally LowerUtilizes a commercially available cyanopiperidine.Potential for over-alkylation and side reactions.

Data Presentation: The yields for these reactions can vary significantly based on the specific reaction conditions and the scale of the synthesis. The modified Strecker approach generally offers a good balance of yield and operational simplicity for laboratory-scale synthesis.

Conclusion and Future Outlook

The synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a key step in the development of many potential drug candidates. The modified Strecker approach presented here offers a reliable and well-documented pathway to this important building block. While alternative methods exist, this route provides a strong foundation for researchers entering this area of synthesis. Future efforts in this field may focus on developing catalytic and more environmentally benign methods for the construction of the 4,4-disubstituted piperidine core, potentially avoiding the use of stoichiometric and highly toxic reagents.

References

  • Organic Syntheses Procedure, A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]. Available at: [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. In IOP Conference Series: Earth and Environmental Science (Vol. 252, No. 2, p. 022085). IOP Publishing. Available at: [Link]

  • Google Patents, US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Organic Chemistry Portal, Strecker Synthesis. Available at: [Link]

  • Google Patents, CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • PubChem, 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Available at: [Link]

  • Walz, A. J., & Bae, S. Y. (2021). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEFENSE TECHNICAL INFORMATION CENTER. Available at: [Link]

  • Google Patents, US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • The Center for Forensic Science Research & Education, June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Available at: [Link]

  • GSRS, ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Available at: [Link]

  • Google Patents, WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents, CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Sketchy MCAT, Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Available at: [Link]

  • McCulloch, A. W., McInnes, A. G., & Smith, D. G. (1981). Lewis acid promoted reactions of ethyl cyanoformate. Reaction with 2,5-dimethylfuran. Canadian Journal of Chemistry, 59(9), 1395-1402. Available at: [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(35), 24699-24711. Available at: [Link]

  • Brem, M. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube.
  • Master Organic Chemistry, Strecker Synthesis. Available at: [Link]guide/strecker-synthesis/)

Sources

The Crucial Role of Reproducibility in Synthesizing Novel Piperidine Scaffolds for Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is the bedrock upon which new therapeutic agents are built. Among these, the piperidine ring is a privileged structure, present in a multitude of approved pharmaceuticals.[1] The precise and reproducible synthesis of substituted piperidines is therefore not merely an academic exercise but a critical necessity for the advancement of medicine. This guide delves into the reproducible synthesis of a promising, yet synthetically challenging building block, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate , and offers a comparative analysis with a closely related alternative. Our focus is to provide researchers, scientists, and drug development professionals with a robust experimental framework, grounded in scientific principles, to ensure consistent and reliable outcomes in their synthetic endeavors.

The challenge of reproducibility in chemical synthesis is a well-documented hurdle in the scientific community. Variations in reagents, reaction conditions, and work-up procedures can lead to significant discrepancies in yield and purity, hindering the progress of research and development. This guide aims to address these challenges head-on by providing detailed, step-by-step protocols, explaining the causality behind experimental choices, and presenting a self-validating system for the synthesis and characterization of these important molecules.

Synthetic Strategy and Core Logic

The synthesis of 4,4-disubstituted piperidines, such as our target molecule, presents a unique set of challenges. The introduction of two substituents at the same carbon atom of the piperidine ring requires careful planning and execution to avoid side reactions and ensure high yields. Our proposed synthetic route, outlined below, is a two-step process starting from the commercially available N-Boc-4-piperidone. This strategy is designed for efficiency and control, leveraging well-established and understood reaction mechanisms.

The core of our approach lies in the generation of a stabilized carbanion at the 4-position of the piperidine ring, which can then be functionalized. The presence of the nitrile group in our key intermediate, 1-tert-butoxycarbonyl-4-cyanopiperidine, is crucial as it acidifies the adjacent proton, facilitating its removal by a suitable base. Subsequent reaction with an electrophile, in this case, ethyl chloroformate, allows for the introduction of the ethoxycarbonyl group.

G cluster_0 Synthetic Workflow N-Boc-4-piperidone N-Boc-4-piperidone 1-tert-butoxycarbonyl-4-cyanopiperidine 1-tert-butoxycarbonyl-4-cyanopiperidine N-Boc-4-piperidone->1-tert-butoxycarbonyl-4-cyanopiperidine TosMIC, NaH or Strecker Reaction 1-tert-Butyl 4-ethyl\n4-cyanopiperidine-1,4-dicarboxylate 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate 1-tert-butoxycarbonyl-4-cyanopiperidine->1-tert-Butyl 4-ethyl\n4-cyanopiperidine-1,4-dicarboxylate 1. LDA, THF, -78 °C 2. ClCOOEt G cluster_1 Alternative Synthetic Workflow 1-tert-butoxycarbonyl-4-cyanopiperidine 1-tert-butoxycarbonyl-4-cyanopiperidine 1-tert-Butyl 4-methyl\n4-cyanopiperidine-1,4-dicarboxylate 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate 1-tert-butoxycarbonyl-4-cyanopiperidine->1-tert-Butyl 4-methyl\n4-cyanopiperidine-1,4-dicarboxylate 1. LDA, THF, -78 °C 2. ClCOOMe

Sources

Head-to-head comparison of different synthetic routes to 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its rigid piperidine core, adorned with a quaternary center bearing both a cyano and an ester functionality, presents a unique synthetic challenge. The strategic importance of this molecule necessitates the development of efficient and scalable synthetic routes. This guide provides a head-to-head comparison of two plausible synthetic strategies, offering in-depth analysis and experimental insights to aid researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis: Two Competing Pathways

The synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can be approached from two primary retrosynthetic disconnections, both commencing from the readily available N-Boc-4-piperidone.

Route A envisions a one-pot multicomponent reaction, akin to a Strecker synthesis, to concurrently install the cyano and ethoxycarbonyl groups. Route B follows a more traditional, stepwise approach, involving the formation of an intermediate with one of the desired functional groups at the 4-position, followed by the introduction of the second.

Route A: The Multicomponent Approach

This strategy leverages the reactivity of the ketone in N-Boc-4-piperidone to form an α-amino nitrile intermediate, which is then trapped to afford the final product. This approach is attractive for its convergency and potential for atom economy.

Experimental Protocol: Modified Strecker Reaction

Step 1: In situ formation of the enamine and addition of cyanide.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or methanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a weak base like piperidine or triethylamine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation, forming an α,β-unsaturated cyanoester.

  • Cool the reaction mixture to 0 °C and add a cyanide source, such as potassium cyanide (KCN, 1.2 eq) or trimethylsilyl cyanide (TMSCN, 1.2 eq).[1][2]

  • If using KCN, a protic solvent is necessary to generate HCN in situ. If using TMSCN, an aprotic solvent like dichloromethane can be used, and the reaction is often catalyzed by a Lewis acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

Mechanistic Rationale and Scientific Insights

This one-pot procedure is a variation of the Strecker synthesis.[2][3][4][5] The initial Knoevenagel condensation between N-Boc-4-piperidone and ethyl cyanoacetate generates a more electrophilic Michael acceptor. The subsequent conjugate addition of the cyanide ion is a highly effective method for creating the quaternary center. The choice of cyanide source and solvent system is critical to optimize the reaction yield and minimize side products. The use of TMSCN can sometimes offer milder reaction conditions and improved yields compared to alkali metal cyanides.

Route B: The Stepwise Approach

This linear synthesis involves the initial introduction of either the cyano or the ethyl carboxylate group, followed by the installation of the second functionality in a subsequent step. While potentially longer, this approach can offer better control and easier purification of intermediates.

Sub-Route B1: Cyanation followed by Alkylation

Step 1: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate.

  • A solution of di-tert-butyl dicarbonate (1.1 eq) in a suitable solvent like dichloromethane (CH2Cl2) is added dropwise to a stirred solution of 4-cyanopiperidine (1.0 eq) and triethylamine (1.2 eq) in CH2Cl2 at 0 °C.[6]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a dilute solution of potassium bisulfate, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give tert-butyl 4-cyanopiperidine-1-carboxylate, which is often used in the next step without further purification.

Step 2: Alkylation with Ethyl Chloroacetate.

  • To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation at the 4-position.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

Sub-Route B2: Carboxylation followed by Cyanation

Step 1: Synthesis of 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate.

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a mixture of ethanol and dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate.[7]

Step 2: Cyanation of the 4-position.

  • To a solution of 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as LDA or LHMDS (1.1 eq).

  • Stir the mixture for 1 hour at -78 °C.

  • Add a suitable electrophilic cyanating agent, such as N-cyanosuccinimide (NCS) or p-toluenesulfonyl cyanide (TsCN) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to afford the final product.

Mechanistic Rationale and Scientific Insights

The stepwise approach provides clear intermediates that can be characterized, offering better control over the synthesis. In Sub-Route B1, the initial Boc protection of 4-cyanopiperidine is a standard and high-yielding reaction. The subsequent alkylation relies on the formation of a carbanion at the 4-position, which requires a strong, non-nucleophilic base at low temperatures to prevent side reactions.

In Sub-Route B2, the esterification of the commercially available carboxylic acid is a straightforward process. The final cyanation step is the most challenging, requiring the deprotonation of the α-carbon to the ester, followed by quenching with an electrophilic cyanide source. The choice of the cyanating agent is crucial to avoid side reactions.

Head-to-Head Comparison

Parameter Route A: Multicomponent Route B: Stepwise
Number of Steps 1 (from N-Boc-4-piperidone)2
Overall Yield Moderate to GoodGood to Excellent (depending on the sub-route)
Scalability Potentially challenging due to the use of toxic cyanides in a one-pot setup.More amenable to large-scale synthesis due to well-defined intermediate stages.
Purification Can be complex due to multiple components in one pot.Generally simpler, with purification of a stable intermediate.
Reagent Toxicity High (use of KCN or TMSCN).[1]High in the cyanation steps.
Process Control Less control over individual transformations.High degree of control at each step.

Senior Application Scientist's Recommendation

For exploratory and discovery chemistry , where speed and convergency are paramount, Route A offers an attractive option. Its one-pot nature allows for the rapid generation of the target molecule for initial biological screening. However, careful optimization is required to manage the complex reaction mixture and ensure reproducible yields.

For process development and scale-up , Route B is the more prudent choice. The stepwise approach allows for better process control, easier purification of intermediates, and a more robust and scalable synthesis. Sub-Route B1, starting from the readily available 4-cyanopiperidine, is likely to be the more efficient of the two stepwise options.

Visualizing the Synthetic Pathways

Route A: Multicomponent Reaction

Route_A start N-Boc-4-piperidone + Ethyl Cyanoacetate intermediate Knoevenagel Adduct start->intermediate Base catalyst product 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate intermediate->product cyanide + KCN or TMSCN

Caption: One-pot synthesis via Knoevenagel condensation and cyanide addition.

Route B1: Cyanation then Alkylation

Route_B1 start 4-Cyanopiperidine boc_protected tert-Butyl 4-cyanopiperidine-1-carboxylate start->boc_protected Boc2O, Et3N product 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate boc_protected->product 1. LDA 2. Ethyl Chloroacetate

Caption: Stepwise synthesis involving Boc protection followed by alkylation.

Route B2: Carboxylation then Cyanation

Route_B2 start N-Boc-piperidine-4-carboxylic acid ester 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate start->ester Ethanol, DCC, DMAP product 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate ester->product 1. LDA 2. NCS or TsCN

Caption: Stepwise synthesis via esterification followed by electrophilic cyanation.

Conclusion

The synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can be effectively achieved through either a convergent multicomponent strategy or a linear stepwise approach. The choice between these routes will be dictated by the specific requirements of the research program, balancing the need for speed and efficiency in early-stage discovery with the demands for robustness and scalability in later-stage development.

References

  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. Process for the preparation of N-(4-piperidinyl)
  • Supplementary information. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]

  • Google Patents. Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • ACS Publications. Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. [Link]

  • NIH. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

  • PubMed. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. [Link]

  • PubMed. The decarboxylative Strecker reaction. [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

  • Google Patents. Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Semantic Scholar. Catalytic Cyanation of C−N Bonds with CO2/NH3. [Link]

  • SciSpace. The decarboxylative Strecker reaction. (2011). [Link]

  • PMC. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]

  • Wiley Online Library. Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2). [Link]

  • Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • The Center for Forensic Science Research & Education. June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.